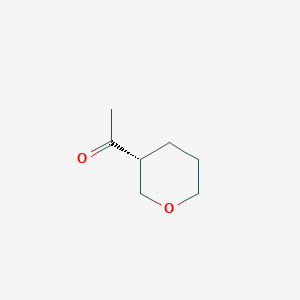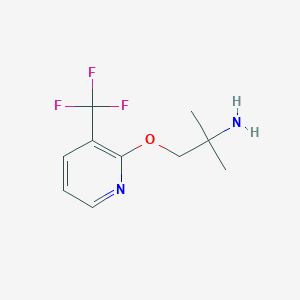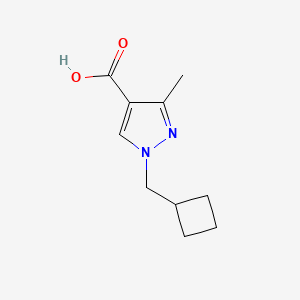![molecular formula C16H20N2O2 B13340385 3,3'-Diethyl-4,4'-dimethyl-1H,1'H-[2,2'-bipyrrole]-5,5'-dicarbaldehyde](/img/structure/B13340385.png)
3,3'-Diethyl-4,4'-dimethyl-1H,1'H-[2,2'-bipyrrole]-5,5'-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde is a complex organic compound belonging to the bipyrrole family This compound is characterized by its unique structure, which includes two pyrrole rings connected by a carbon-carbon bond, with ethyl and methyl groups attached to the pyrrole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole] with a suitable aldehyde precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dicarbaldehyde structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving high temperatures and pressures to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups on the pyrrole rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarboxylic acid.
Reduction: 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-diol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bipyrrole structure allows for π-π interactions with aromatic systems, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehydes.
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-diol: Similar structure but with alcohol groups instead of aldehydes.
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dibromide: Similar structure but with bromine atoms instead of aldehydes.
Uniqueness
The uniqueness of 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde lies in its dual aldehyde functionality, which provides a versatile platform for further chemical modifications and applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
4-ethyl-5-(3-ethyl-5-formyl-4-methyl-1H-pyrrol-2-yl)-3-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C16H20N2O2/c1-5-11-9(3)13(7-19)17-15(11)16-12(6-2)10(4)14(8-20)18-16/h7-8,17-18H,5-6H2,1-4H3 |
InChI-Schlüssel |
HSRYNEVJKBUAQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=C1C)C=O)C2=C(C(=C(N2)C=O)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


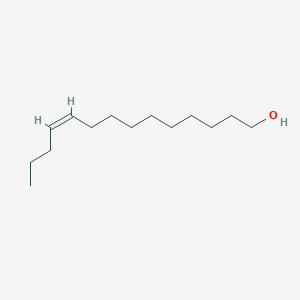

![2-Oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13340318.png)
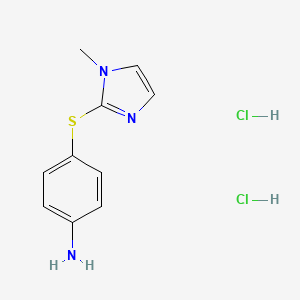

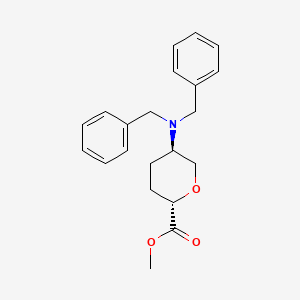

![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13340363.png)
